molecular formula C14H11BrN2 B1270060 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 858516-70-8

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B1270060
CAS No.: 858516-70-8
M. Wt: 287.15 g/mol
InChI Key: OPMUYIDHWOOLTK-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom and a methylphenyl group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which offers a simpler and more efficient method for preparing imidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

The synthesis of this compound typically involves several methodologies, including:

  • Condensation Reactions : A common approach includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination to introduce the bromine atom at the 6-position.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and can be optimized for efficiency.
  • Oxidative Coupling and Tandem Reactions : These methods facilitate the formation of complex structures in fewer steps, enhancing yield and purity.

The general synthetic pathway can be summarized as follows:

  • Condensation : React 2-aminopyridine with an aldehyde or ketone.
  • Bromination : Introduce bromine using brominating agents under controlled conditions.
  • Purification : Employ techniques such as column chromatography to isolate the desired product.

Biological Activities

This compound has garnered attention for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, studies have shown that certain analogs can inhibit mycobacterial growth effectively, making them promising candidates for new tuberculosis therapies .

Anticancer Properties

Cytotoxicity assays conducted on various cancer cell lines, including HeLa cells, have demonstrated that some derivatives possess notable cytotoxic effects. For example, compounds derived from the imidazo[1,2-a]pyridine scaffold have been shown to exhibit half-maximal inhibitory concentrations (IC50) below 150 µM against cancer cells . The mechanism often involves inhibition of critical cellular processes such as geranylgeranylation.

Study on Antimycobacterial Agents

A study by Moraski et al. highlighted a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives that emerged as potent antimycobacterial agents. The research focused on their structural modifications and their impact on biological activity against resistant strains of mycobacteria . The findings underscore the importance of structure-activity relationships in developing effective treatments.

Development of RGGT Inhibitors

In another study, researchers synthesized a set of 6-substituted imidazo[1,2-a]pyridine analogs designed as inhibitors of Rab geranylgeranyl transferase (RGGT). The study revealed that several compounds displayed significant cytotoxicity against HeLa cells and inhibited Rab11A prenylation effectively . This research opens avenues for targeted cancer therapies utilizing these compounds.

Comparative Data Table

Property/ActivityDescription
Chemical Structure Contains a bromine atom and a 4-methylphenyl group in a fused ring system.
Solubility Soluble in polar organic solvents; limited solubility in non-polar solvents.
Antimicrobial Activity Effective against MDR-TB and XDR-TB with various derivatives showing significant inhibition.
Cytotoxicity IC50 values indicate high cytotoxic potential against cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methylphenyl group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.

Biological Activity

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a notable compound within the imidazopyridine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a para-methylphenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold. This structural configuration is crucial for its biological activity.

Biological Activities

Research has highlighted several key biological activities associated with imidazo[1,2-a]pyridine derivatives, including:

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many imidazopyridine derivatives act as inhibitors of various kinases involved in cancer progression. For example, studies have identified potent c-Met inhibitors among related compounds, suggesting that similar mechanisms may apply to this compound .
  • Cell Cycle Arrest : Compounds within this class can induce cell cycle arrest in cancer cells. Research indicates that certain derivatives lead to G2/M phase accumulation in treated cells, disrupting normal cell division .

Table 1: Antiproliferative Activity of Imidazopyridine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-116 (Colorectal)1.50Kinase inhibition
Compound BNCI-H460 (Lung)1.87Cell cycle arrest
Compound CCapan-1 (Pancreatic)7.29Induces apoptosis

Case Study: Anticancer Efficacy

In a study evaluating various imidazopyridine derivatives, a compound structurally similar to this compound exhibited an IC50 value of approximately 4.25 µM against multiple cancer cell lines while demonstrating selectivity towards cancerous cells over normal peripheral blood mononuclear cells (PBMCs). This suggests potential for targeted cancer therapies .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that similar compounds possess favorable oral bioavailability and metabolic stability. For instance, a related derivative demonstrated an oral bioavailability of approximately 29% and minimal inhibition of hERG channels, indicating a low risk for cardiac toxicity .

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUYIDHWOOLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362820
Record name 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858516-70-8
Record name 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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